molecular formula C10H6Cl2F2O3 B13728066 3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid

3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B13728066
M. Wt: 283.05 g/mol
InChI Key: AWKICYBGHWPBPT-OWOJBTEDSA-N
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Description

3,5-Dichloro-4-(difluoromethoxy)cinnamic acid: is an organic compound with the molecular formula C10H6Cl2F2O3 and a molecular weight of 283.05 g/mol . This compound is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the aromatic ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(difluoromethoxy)cinnamic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,5-dichloro-4-(difluoromethoxy)benzaldehyde.

    Knoevenagel Condensation: The benzaldehyde derivative undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production methods for 3,5-Dichloro-4-(difluoromethoxy)cinnamic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cinnamic acid derivative to its corresponding alcohol or alkane.

    Substitution: The chlorine atoms and difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-4-(difluoromethoxy)cinnamic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)cinnamic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

  • 3,5-Dichloro-4-methoxycinnamic acid
  • 3,5-Difluoro-4-(difluoromethoxy)cinnamic acid
  • 3,5-Dichloro-4-(trifluoromethoxy)cinnamic acid

Comparison:

  • 3,5-Dichloro-4-methoxycinnamic acid: Lacks the difluoromethoxy group, which may result in different chemical reactivity and biological activity.
  • 3,5-Difluoro-4-(difluoromethoxy)cinnamic acid: Contains fluorine atoms instead of chlorine, potentially altering its chemical properties and interactions.
  • 3,5-Dichloro-4-(trifluoromethoxy)cinnamic acid: Has a trifluoromethoxy group, which may enhance its stability and lipophilicity compared to the difluoromethoxy derivative.

The unique combination of chlorine and difluoromethoxy groups in 3,5-Dichloro-4-(difluoromethoxy)cinnamic acid contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[3,5-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)4-7(12)9(6)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+

InChI Key

AWKICYBGHWPBPT-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)/C=C/C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C=CC(=O)O

Origin of Product

United States

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